Benzyl 4-(cyanomethylidene)piperidine-1-carboxylate
Overview
Description
Benzyl 4-(cyanomethylidene)piperidine-1-carboxylate is a chemical compound with the CAS Number: 1357147-42-2 . It has a molecular weight of 256.3 and its IUPAC name is benzyl 4-(cyanomethylene)-1-piperidinecarboxylate . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H16N2O2/c16-9-6-13-7-10-17(11-8-13)15(18)19-12-14-4-2-1-3-5-14/h1-6H,7-8,10-12H2
.
Physical and Chemical Properties Analysis
The melting point of this compound is between 72 - 73 degrees Celsius .
Scientific Research Applications
Synthesis and Biochemical Applications
Benzyl 4-(cyanomethylidene)piperidine-1-carboxylate has been used in various synthetic pathways to create a range of biochemical compounds. For instance, it has been utilized in the synthesis of N-substituted piperidine-4-(benzylidene-4-carboxylic acids), which were evaluated as inhibitors of steroid-5alpha-reductase type 1 and 2, showing varied inhibitory potencies (Picard et al., 2000). Additionally, thiazole-aminopiperidine hybrid analogues have been designed and synthesized, involving this compound, for their potential as Mycobacterium tuberculosis GyrB inhibitors (Jeankumar et al., 2013).
Medicinal Chemistry Synthesis
In medicinal chemistry, this compound is involved in processes like oxindole synthesis through palladium-catalyzed CH functionalization, which is significant in the development of inhibitors for enzymes like serine palmitoyl transferase (Magano et al., 2014). Additionally, it has been used in the synthesis and structure-activity relationships of acetylcholinesterase inhibitors, which are crucial for developing treatments for conditions like Alzheimer's disease (Sugimoto et al., 1992).
Applications in Organic Chemistry
In the field of organic chemistry, this compound plays a role in the synthesis of various piperidine derivatives. These derivatives are pivotal intermediates for a broad range of amines containing a substituted piperidine subunit (Acharya & Clive, 2010). It also finds application in the development of novel piperidine derivatives as anti-acetylcholinesterase agents, which hold potential in treating neurodegenerative diseases (Sugimoto et al., 1990).
Structural and Spectroscopic Studies
Structurally, this compound has been a subject of study for its NMR spectra and molecular structure. This research provides insights into the electronic and spatial configuration of such compounds, which is essential for their application in synthetic chemistry and drug development (Lee, Beckett & Sugden, 1966).
Catalytic Applications
In catalysis, this compound has been used in the Au(I)-catalyzed intramolecular hydroamination of N-allenyl carbamates, demonstrating its utility in the formation of piperidine derivatives. This application is vital for the synthesis of various pharmacologically active compounds (Zhang et al., 2006).
Safety and Hazards
The compound has been classified under the GHS07 pictogram . The hazard statements associated with it are H302, H312, and H332 , which indicate that it may be harmful if swallowed, in contact with skin, or if inhaled. The precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 . These statements provide guidelines on how to handle the compound safely.
Properties
IUPAC Name |
benzyl 4-(cyanomethylidene)piperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c16-9-6-13-7-10-17(11-8-13)15(18)19-12-14-4-2-1-3-5-14/h1-6H,7-8,10-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTVWOQKTVKETOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=CC#N)C(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901158683 | |
Record name | 1-Piperidinecarboxylic acid, 4-(cyanomethylene)-, phenylmethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901158683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1357147-42-2 | |
Record name | 1-Piperidinecarboxylic acid, 4-(cyanomethylene)-, phenylmethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1357147-42-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Piperidinecarboxylic acid, 4-(cyanomethylene)-, phenylmethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901158683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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